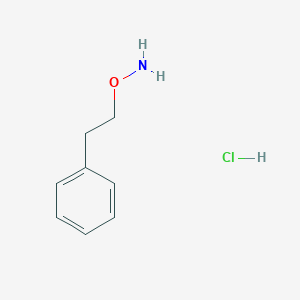

O-Phenethylhydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2-phenylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPSJLRUCGYRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159501 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13571-04-5 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Phenethylhydroxylamine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathway for O-phenethylhydroxylamine hydrochloride, a key intermediate in pharmaceutical development. The content is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying reaction mechanisms, empowering researchers and drug development professionals to confidently apply and adapt these methods.

Introduction and Significance

This compound (CAS No. 13571-04-5) is a versatile chemical building block crucial for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a phenethyl group attached to a hydroxylamine moiety, allows for its incorporation into complex molecular architectures, making it a valuable precursor in medicinal chemistry research and process development for novel therapeutics.[1] The purity and quality of this intermediate are paramount, as they directly influence the efficacy and safety of the final drug product.[1]

Overview of the Synthetic Strategy

The most common and efficient laboratory-scale synthesis of this compound begins with phenethyl alcohol. The overall strategy involves a two-step process:

-

O-Alkylation of a Hydroxylamine Surrogate: Phenethyl alcohol is reacted with N-hydroxyphthalimide in a Mitsunobu reaction. This reaction introduces the phenethoxyl group onto the nitrogen of the phthalimide, effectively creating a protected form of the desired hydroxylamine.

-

Deprotection and Salt Formation: The resulting N-(phenethyloxy)phthalimide is then deprotected using hydrazine, a method analogous to the Ing-Manske procedure in the Gabriel synthesis, to release the free O-phenethylhydroxylamine.[2] The final step involves treating the free base with hydrochloric acid to yield the stable hydrochloride salt.[3]

This approach is favored for its reliability and the relatively mild conditions required for the deprotection step compared to acidic hydrolysis.[2]

Detailed Reaction Mechanism

Step 1: The Mitsunobu Reaction - Formation of N-(Phenethyloxy)phthalimide

The first stage of the synthesis employs the Mitsunobu reaction to couple phenethyl alcohol with N-hydroxyphthalimide. This reaction is a cornerstone of modern organic synthesis for its ability to form C-O and C-N bonds with high stereochemical control, although stereochemistry is not a factor in this specific application.

The mechanism proceeds as follows:

-

Activation of the Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is activated by triphenylphosphine (PPh₃). The phosphine attacks one of the electrophilic nitrogen atoms of the azodicarboxylate, leading to the formation of a betaine intermediate.

-

Proton Transfer: The acidic proton of N-hydroxyphthalimide is transferred to the betaine, creating a phosphonium salt and the nucleophilic phthalimide anion.

-

Formation of the Alkoxyphosphonium Salt: The alcohol (phenethyl alcohol) is then activated by the phosphonium salt. The oxygen of the alcohol attacks the phosphorus atom, displacing the azodicarboxylate-derived anion and forming an alkoxyphosphonium salt. This is the key step that converts the alcohol's hydroxyl group into a good leaving group.

-

SN2 Displacement: The nucleophilic phthalimide anion, generated in step 2, attacks the carbon atom bearing the alkoxyphosphonium group in a classic SN2 reaction. This displacement results in the formation of the desired product, N-(phenethyloxy)phthalimide, along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.

Step 2: Hydrazinolysis - Liberation of O-Phenethylhydroxylamine

The deprotection of the phthalimide group is achieved through hydrazinolysis, a common variation of the Gabriel synthesis workup.[4][5]

-

Nucleophilic Attack: Hydrazine (N₂H₄) acts as a potent nucleophile and attacks one of the carbonyl carbons of the N-(phenethyloxy)phthalimide.

-

Ring Opening and Cyclization: This initial attack leads to the opening of the phthalimide ring. A subsequent intramolecular reaction occurs where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group, leading to the formation of a stable, cyclic phthalhydrazide precipitate.[2][4]

-

Release of the Amine: The formation of the phthalhydrazide results in the liberation of the desired O-phenethylhydroxylamine as the free base.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the oily free base into a stable, crystalline solid.

-

Protonation: The purified O-phenethylhydroxylamine is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride (e.g., 4N HCl in dioxane or ethanolic HCl).[6][7]

-

Precipitation: The basic nitrogen atom of the hydroxylamine is protonated, forming the O-phenethylhydroxylammonium chloride salt, which is typically insoluble in nonpolar organic solvents and precipitates out as a white solid.

Visual Representation of the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of O-alkylhydroxylamines.[3]

Materials and Reagents:

-

Phenethyl alcohol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine monohydrate

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

4N Hydrogen chloride in 1,4-dioxane

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

Procedure:

Step 1: Synthesis of N-(Phenethyloxy)phthalimide

-

To a solution of phenethyl alcohol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford N-(phenethyloxy)phthalimide as a solid.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(phenethyloxy)phthalimide (1.0 eq.) in methanol.

-

Add hydrazine monohydrate (3.0 eq.) slowly to the solution at room temperature. A white precipitate (phthalhydrazide) will form.

-

Stir the reaction mixture for 12 hours at room temperature.[6]

-

Filter the mixture through a plug of silica gel or Celite to remove the phthalhydrazide precipitate, washing with additional methanol or an ethyl acetate/hexane mixture.[6]

-

Concentrate the filtrate under reduced pressure to obtain the crude O-phenethylhydroxylamine as an oil.

-

Dissolve the crude oil in a minimal amount of diethyl ether and cool the solution to 0 °C.

-

Add a 4N solution of HCl in 1,4-dioxane dropwise with stirring until the solution becomes acidic (pH ~3, checked with pH paper).[6]

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to yield the final product.[6]

Summary of Reaction Parameters

| Parameter | Step 1: Mitsunobu Reaction | Step 2: Hydrazinolysis & Salt Formation |

| Key Reagents | Phenethyl alcohol, N-Hydroxyphthalimide, PPh₃, DIAD | N-(Phenethyloxy)phthalimide, Hydrazine, HCl |

| Solvent | Anhydrous THF | Methanol, Diethyl Ether, 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature (Hydrazinolysis), 0 °C (Salt Formation) |

| Reaction Time | 12 - 16 hours | 12 hours (Hydrazinolysis) |

| Workup | Flash Chromatography | Filtration, Extraction, Precipitation |

| Typical Yield | 56% (for a similar substrate)[3][8] | ~77-80% (for similar deprotection)[6] |

Conclusion

The synthesis of this compound via the Mitsunobu reaction followed by hydrazinolysis represents a robust and reliable method for producing this important pharmaceutical intermediate. By understanding the causality behind each step—from the activation of the alcohol to the strategic use of a protected hydroxylamine and the mild deprotection conditions—researchers can effectively troubleshoot and optimize the process. The provided protocol serves as a validated starting point for laboratory-scale synthesis, ensuring the production of high-purity material essential for advancing drug discovery and development programs.

References

-

Pharmaffiliates. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

- Google Patents. (2015). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Haynes, K. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis [organic-chemistry.org]

- 6. O-PHENYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

A Technical Guide to Novel Synthetic Routes for O-Phenethylhydroxylamine Hydrochloride

Introduction

O-Phenethylhydroxylamine hydrochloride is a valuable chemical intermediate in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure allows for the introduction of the O-phenethylaminooxy moiety, which can be critical for the biological activity of drug candidates. This guide provides an in-depth exploration of established and novel synthetic routes for the preparation of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the different methodologies. This document is intended for researchers, scientists, and professionals in drug development who are seeking robust and efficient methods for the synthesis of this important compound.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the O-N bond through the alkylation of a hydroxylamine equivalent with a phenethyl electrophile, or the reaction of an activated phenethyl alcohol with a hydroxylamine nucleophile. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of synthesis, and the required purity of the final product. This guide will detail three prominent synthetic strategies:

-

The Modified Gabriel Synthesis via Alkylation of N-Hydroxyphthalimide: A classic and reliable method involving the SN2 alkylation of N-hydroxyphthalimide with a phenethyl halide, followed by hydrazinolysis.

-

The Mitsunobu Reaction: A powerful method for the direct conversion of 2-phenylethanol to the corresponding phthalimide derivative, offering an alternative to the use of phenethyl halides.

-

O-Alkylation of Acetone Oxime with Subsequent Hydrolysis: An industrially relevant approach that utilizes readily available starting materials and avoids the use of phthalimide.

The logical workflow for selecting a synthetic pathway is outlined below.

Caption: Logical workflow for selecting a synthesis pathway.

Route 1: The Modified Gabriel Synthesis via Alkylation of N-Hydroxyphthalimide

The Gabriel synthesis, traditionally used for the preparation of primary amines, can be adapted for the synthesis of O-alkylhydroxylamines. This method involves the alkylation of N-hydroxyphthalimide, a stable and easy-to-handle hydroxylamine surrogate.

Reaction Scheme

Caption: Modified Gabriel Synthesis of O-Phenethylhydroxylamine HCl.

Mechanistic Insights and Experimental Causality

The first step of this synthesis is a classic SN2 reaction. N-hydroxyphthalimide is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phthalimide-N-oxide anion. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the nucleophile, thereby enhancing its reactivity. The phthalimide-N-oxide then attacks the electrophilic carbon of 2-phenylethyl bromide, displacing the bromide ion to form N-(2-phenylethoxy)phthalimide.

The second step, hydrazinolysis, is the cleavage of the N-O bond of the phthalimide derivative. Hydrazine hydrate is a strong nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired O-phenethylhydroxylamine. The reaction is typically carried out in an alcoholic solvent like ethanol.

The final step is the formation of the hydrochloride salt by treating the free hydroxylamine with hydrochloric acid. This is important for the stability and handling of the final product, as free hydroxylamines can be unstable.

Experimental Protocol

Step 1: Synthesis of N-(2-Phenylethoxy)phthalimide

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-phenylethyl bromide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude N-(2-phenylethoxy)phthalimide. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Suspend the crude N-(2-phenylethoxy)phthalimide (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with a small amount of cold ethanol.

-

To the filtrate, add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic.

-

Cool the solution in an ice bath to induce crystallization of this compound.

-

Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Purity (Typical) | Yield (Typical) |

| N-Hydroxyphthalimide | 1.0 | - | >98% | - |

| 2-Phenylethyl bromide | 1.1 | - | >98% | - |

| Potassium Carbonate | 1.5 | - | >99% | - |

| Hydrazine Hydrate | - | 1.2 | >98% | - |

| Product | - | - | >99% | 70-80% (overall) |

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including the O-alkylation of N-hydroxyphthalimide.[2][3] This route is particularly advantageous when starting from 2-phenylethanol, avoiding the need to prepare the corresponding halide.

Reaction Scheme

Caption: Mitsunobu Reaction for N-(2-Phenylethoxy)phthalimide Synthesis.

Mechanistic Insights and Experimental Causality

The Mitsunobu reaction proceeds through a complex mechanism initiated by the reaction of triphenylphosphine (PPh3) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[4] This highly reactive species then deprotonates the N-hydroxyphthalimide (pKa ≈ 7) to form a phosphonium salt and the phthalimide-N-oxide anion. The alcohol, 2-phenylethanol, is then activated by the phosphonium salt to form an alkoxyphosphonium salt, which is a good leaving group. Finally, the phthalimide-N-oxide anion acts as a nucleophile, attacking the activated alcohol in an SN2 fashion to yield the desired N-(2-phenylethoxy)phthalimide and triphenylphosphine oxide as a byproduct. The choice of a non-protic solvent like tetrahydrofuran (THF) is standard for this reaction.

Experimental Protocol

-

Dissolve N-hydroxyphthalimide (1.0 eq.), 2-phenylethanol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

-

The purified N-(2-phenylethoxy)phthalimide is then subjected to hydrazinolysis and salt formation as described in Route 1, Step 2.

Data Presentation

| Reagent | Molar Eq. | Purity (Typical) | Yield (Typical - Mitsunobu Step) |

| N-Hydroxyphthalimide | 1.0 | >98% | - |

| 2-Phenylethanol | 1.1 | >98% | - |

| Triphenylphosphine | 1.2 | >99% | - |

| DEAD or DIAD | 1.2 | >95% | - |

| Product (N-(2-Phenylethoxy)phthalimide) | - | >95% (after chromatography) | 75-90% |

Route 3: O-Alkylation of Acetone Oxime with Subsequent Hydrolysis

This route offers a potentially more cost-effective and scalable alternative to the phthalimide-based methods. It involves the O-alkylation of a simple ketoxime, such as acetone oxime, followed by acid-catalyzed hydrolysis to release the desired O-phenethylhydroxylamine.

Reaction Scheme

Caption: Synthesis via O-Alkylation of Acetone Oxime.

Mechanistic Insights and Experimental Causality

The first step is the O-alkylation of acetone oxime. The oxime is deprotonated with a suitable base, such as sodium hydride, to form the corresponding oximate anion. This anion is a strong nucleophile that readily undergoes an SN2 reaction with 2-phenylethyl bromide to form the O-alkylated oxime ether. The choice of a strong base is necessary to deprotonate the oxime effectively.

The second step is the acid-catalyzed hydrolysis of the oxime ether.[5] Under acidic conditions and heat, the C=N bond is cleaved, regenerating the ketone (acetone) and forming the desired O-phenethylhydroxylamine, which is protonated in the acidic medium to form the stable hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of Acetone O-(2-phenylethyl)oxime

-

To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of acetone oxime (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture to 0 °C and add a solution of 2-phenylethyl bromide (1.05 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude acetone O-(2-phenylethyl)oxime, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

To the crude acetone O-(2-phenylethyl)oxime, add a solution of 6 M hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain the pure product.[6]

Data Presentation

| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Purity (Typical) | Yield (Typical) |

| Acetone Oxime | 1.0 | - | >98% | - |

| Sodium Hydride | 1.1 | - | 60% dispersion | - |

| 2-Phenylethyl bromide | 1.05 | - | >98% | - |

| Hydrochloric Acid | - | Excess | 6 M solution | - |

| Product | - | - | >98% | 65-75% (overall) |

Conclusion

This technical guide has presented three distinct and viable synthetic routes for the preparation of this compound. The modified Gabriel synthesis offers a reliable and well-established method, particularly for laboratory-scale synthesis. The Mitsunobu reaction provides a valuable alternative when starting from 2-phenylethanol, proceeding under mild conditions. For larger-scale and more cost-effective production, the O-alkylation of acetone oxime followed by hydrolysis presents a compelling strategy. The choice of the optimal route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available starting materials. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to make informed decisions and successfully implement these synthetic strategies.

References

- Google Patents. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.

-

Ningbo Inno Pharmchem Co., Ltd. O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

PubChem. Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. [Link]

-

Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

CUNY. Purification by Recrystallization. [Link]

-

Chemical Communications (RSC Publishing). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. [Link]

-

PubChem. O-Phenylhydroxylamine hydrochloride. [Link]

-

PMC - PubMed Central. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]

- Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.

-

PMC - NIH. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

-

ResearchGate. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]

- Google Patents. US20030109740A1 - Method for producing oxime ethers.

-

Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. [Link]

-

CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En-Oximes with Some Halohydrins and Epoxides. [Link]

-

Googleapis.com. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of O-Phenethylhydroxylamine Hydrochloride

Foreword: The Imperative of Structural Verification

In the realms of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of scientific validity. O-Phenethylhydroxylamine hydrochloride, a versatile reagent and potential structural motif in medicinal chemistry, is no exception. Its proper characterization ensures reproducibility in downstream applications and is a critical component of quality control. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of this compound, moving beyond rote procedure to explain the causality behind the characterization strategy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically employed to build an irrefutable structural dossier. Spectroscopic techniques are pivotal in the pharmaceutical industry for identifying compounds, measuring concentrations, and confirming purity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete chemical environment and construct a definitive structural model.

Proton (¹H) NMR Spectroscopy

Causality of the Experiment: ¹H NMR provides the most direct information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, this technique is essential to confirm the presence and arrangement of the phenethyl group and the hydroxylamine moiety.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a clean NMR tube.

-

Expert Insight: The choice of solvent is critical. D₂O is an excellent choice as it will cause the acidic protons on the ammonium group (-ONH₃⁺) to exchange with deuterium, leading to their disappearance from the spectrum. This is a powerful diagnostic tool for identifying labile protons. DMSO-d₆, being aprotic, will allow for the observation of these protons, which typically appear as a broad signal.

-

-

Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the sample is shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a standard relaxation delay.

Interpretation of the ¹H NMR Spectrum The structure of O-Phenethylhydroxylamine (C₆H₅-CH₂-CH₂-O-NH₂) hydrochloride dictates a specific set of signals. The protonated form in the hydrochloride salt is [C₆H₅-CH₂-CH₂-O-NH₃]⁺Cl⁻.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Aromatic Protons | 7.20 - 7.40 | Multiplet (m) | 5H | These protons are on the phenyl ring. Their chemical shift is in the typical aromatic region. The complex multiplet arises from small differences in their electronic environments. |

| Methylene Protons (-O-CH₂-) | 4.10 - 4.30 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a triplet by the two neighboring -CH₂- protons. |

| Methylene Protons (-CH₂-Ph) | 2.90 - 3.10 | Triplet (t) | 2H | These protons are adjacent to the phenyl ring and are split into a triplet by the two neighboring -O-CH₂- protons. |

| Ammonium Protons (-ONH₃⁺) | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | 3H | These protons are acidic and attached to the nitrogen. Their signal is often broad due to rapid exchange and quadrupolar coupling with nitrogen. This signal will disappear upon adding a drop of D₂O.[3] |

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural confirmation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of the Experiment: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization (sp³, sp²). This is a crucial cross-validation of the structure derived from proton NMR.

Experimental Protocol The sample preparation is identical to that for ¹H NMR. The experiment is run using a proton-decoupled pulse sequence, which results in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum The spectrum will show distinct signals for the aliphatic and aromatic carbons.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment & Rationale |

| Aromatic C (ipso) | 135 - 140 | The carbon atom of the phenyl ring directly attached to the ethyl group. It is slightly deshielded. |

| Aromatic C (ortho, meta, para) | 125 - 130 | The remaining five carbons of the phenyl ring. Due to symmetry, the ortho and meta carbons may be equivalent, leading to fewer than 6 total aromatic signals. |

| Methylene C (-O-CH₂-) | 75 - 80 | This carbon is strongly deshielded by the adjacent electronegative oxygen atom. |

| Methylene C (-CH₂-Ph) | 35 - 40 | This aliphatic carbon is less deshielded than the one attached to oxygen. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of the Experiment: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[1][4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5][6] For this compound, IR confirms the presence of the amine salt, the aromatic ring, and the C-O ether-like linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal (e.g., diamond) of an ATR accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the empty crystal first. Then, record the sample spectrum, typically over the range of 4000-400 cm⁻¹. The instrument's software automatically ratioes the sample spectrum against the background.

-

Expert Insight: ATR is a modern, preferred method as it requires minimal sample preparation compared to traditional KBr pellets and provides high-quality, reproducible spectra.

-

Interpretation of the IR Spectrum

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Assignment & Rationale |

| N-H Stretch | 3200 - 2800 | Strong, very broad | Characteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt. The broadness is due to extensive hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, sharp | Corresponds to the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, sharp | Corresponds to the C-H bonds of the two -CH₂- groups. |

| C=C Stretch (Aromatic) | 1600 & 1480 | Medium to weak, sharp | These "overtone" bands are diagnostic for the presence of an aromatic ring. |

| N-H Bend | ~1500 | Medium | The bending vibration of the N-H bonds in the ammonium group. |

| C-O Stretch | 1150 - 1050 | Strong | Corresponds to the stretching of the C-O single bond, similar to an ether. |

| C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | Strong, sharp | These bands are characteristic of a monosubstituted benzene ring. |

Workflow for IR Analysis

Caption: Workflow for functional group analysis by IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of the Experiment: MS provides the exact molecular weight of the compound, which is one of its most fundamental properties. Furthermore, by inducing fragmentation, it can offer corroborating evidence for the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source. ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like salts, as it tends to produce the intact molecular ion with minimal fragmentation. The instrument is typically run in positive ion mode.

-

Data Acquisition: The solution is infused into the ESI source. The instrument scans a range of mass-to-charge (m/z) ratios to detect the parent ion and any significant fragments. High-resolution MS (HRMS) can be used to determine the elemental composition from the exact mass.

Interpretation of the Mass Spectrum The molecular weight of the free base (C₈H₁₁NO) is 137.18 g/mol . In positive-mode ESI-MS, we expect to see the protonated molecule of the free base, [M+H]⁺.

| Expected Ion | Expected m/z (Low Res.) | Expected m/z (High Res.) | Assignment |

| [M+H]⁺ | 138.1 | 138.0919 | The protonated molecular ion of the free base, C₈H₁₂NO⁺. This is the primary confirmation of the molecular weight. |

| [M-NH₂O+H]⁺ | 105.1 | 105.0699 | A common fragment resulting from the cleavage of the C-O bond, yielding the phenethyl cation, C₈H₉⁺. |

| [C₇H₇]⁺ | 91.1 | 91.0542 | The tropylium ion, a characteristic fragment from compounds containing a benzyl group, formed by rearrangement and loss of CH₂ from the phenethyl fragment. |

UV-Visible Spectroscopy: Confirming the Aromatic System

Causality of the Experiment: UV-Vis spectroscopy is used to detect the presence of chromophores—parts of a molecule that absorb UV or visible light.[1] The primary chromophore in this compound is the phenyl ring, which undergoes π → π* electronic transitions at characteristic wavelengths.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water) of a precisely known concentration (e.g., 0.01 mg/mL).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan a range of wavelengths, typically from 400 nm down to 200 nm, to record the absorbance spectrum.

Interpretation of the UV-Vis Spectrum A benzene ring typically exhibits two main absorption bands.

-

E₂-band: A strong absorption around 200-210 nm .

-

B-band: A weaker, structured absorption around 250-270 nm . The fine structure is often lost in polar solvents. The presence of these absorptions, particularly the B-band near λₘₐₓ ≈ 258 nm , provides strong evidence for the monosubstituted benzene ring system within the molecule. This technique is also the basis for quantitative analysis via the Beer-Lambert Law.

Integrated Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points into a single, self-consistent structural assignment.

Integrated Spectroscopic Characterization Workflow

Caption: Integrated workflow for comprehensive structural elucidation.

-

NMR provides the definitive C-H framework and connectivity.

-

IR confirms the presence of all key functional groups predicted by the structure.

-

MS validates the molecular weight and elemental formula.

-

UV-Vis corroborates the existence of the aromatic chromophore.

When the data from these orthogonal techniques converge, they provide an unassailable confirmation of the structure and purity of this compound, meeting the rigorous standards required for research and development.

Safety and Handling

This compound is classified as toxic if swallowed.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the most current Safety Data Sheet (SDS) for complete handling and disposal information.[7][8]

References

- Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Google Cloud.

- Workman, J. Jr. (n.d.).

- Lab Manager. (n.d.).

- ACS Publications. (2023).

- NPTEL. (n.d.). Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. Course on Swayam.

- Sigma-Aldrich. (2025). Safety Data Sheet: O-Phenylhydroxylamine hydrochloride. Merck.

- ChemicalBook. (n.d.). O-Phenethyl-hydroxylamine hydrochloride(13571-04-5) 1H NMR spectrum. ChemicalBook.

- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.). Synthesis and spectra data of compounds 3 and 5. The Royal Society of Chemistry.

- Fisher Scientific. (2025). Safety Data Sheet: o-Phenylhydroxylamine hydrochloride. Fisher Scientific.

- NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook.

- TCI Chemicals. (n.d.). Safety Data Sheet: O-Methylhydroxylamine Hydrochloride. TCI Chemicals.

- TCI Chemicals. (n.d.). Safety Data Sheet: O-Ethylhydroxylamine Hydrochloride. TCI Chemicals.

- ChemicalBook. (n.d.). N-Phenylhydroxylamine(100-65-2) 13C NMR spectrum. ChemicalBook.

- ResearchGate. (n.d.). UV-vis spectra of hydroxylamine hydrochloride reduced silver colloid (three batches).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). HMDB.

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Source not specified.

- ChemicalBook. (n.d.). O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum. ChemicalBook.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

- ResearchGate. (n.d.). Fig. S19. (a) UV-Vis absorption spectra for standard hydroxylamine...

- IJARSCT. (2024). UV Spectrophotometry and Validation of Diphenhydramine HCl.

- UCLA. (n.d.). Introduction to IR Spectra. WebSpectra.

- PubChem. (n.d.). O-Pentylhydroxylamine.

- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.

- PubChem. (n.d.). O-Decylhydroxylamine.

- NIST. (n.d.). Hydroxylamine, O-decyl-. NIST Chemistry WebBook.

Sources

- 1. paulrpalmer.com [paulrpalmer.com]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. compoundchem.com [compoundchem.com]

- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of O-Phenethylhydroxylamine Hydrochloride

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (¹H NMR) analysis of O-Phenethylhydroxylamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a standard protocol, offering in-depth explanations for experimental choices and data interpretation, grounded in established spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in synthetic organic chemistry, often utilized in the synthesis of more complex molecules, including potential pharmaceutical candidates. Its structure comprises a phenylethyl group attached to a hydroxylamine moiety, which is present as a hydrochloride salt. This combination of a non-polar aromatic ring and a polar, salified functional group presents a unique set of considerations for ¹H NMR analysis, particularly concerning the exchangeable protons of the hydroxylammonium group. Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its identity, assessing its purity, and understanding its chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

A thorough analysis of the ¹H NMR spectrum of this compound requires a predictive understanding of the chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each proton. The following table summarizes the expected values based on the analysis of its chemical structure and comparison with analogous compounds.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Causality of Chemical Shift and Splitting |

| H-a (Aromatic) | ~7.2-7.4 | Multiplet | 5H | - | Protons on the phenyl ring are in a complex electronic environment, leading to a multiplet in the aromatic region. |

| H-b (-CH₂-Ph) | ~2.9-3.1 | Triplet | 2H | Jbc ≈ 7 | These benzylic protons are deshielded by the adjacent phenyl ring. They are split into a triplet by the two neighboring H-c protons. |

| H-c (-O-CH₂-) | ~4.1-4.3 | Triplet | 2H | Jcb ≈ 7 | These protons are significantly deshielded due to the adjacent electronegative oxygen atom. They are split into a triplet by the two neighboring H-b protons. |

| H-d (-NH₂OH) | Variable (e.g., ~11 in DMSO-d₆) | Broad Singlet | 3H | - | These are exchangeable protons of the hydroxylammonium group. Their chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to rapid exchange and quadrupolar relaxation from the ¹⁴N nucleus. The integration corresponds to the two amine protons and the hydroxyl proton. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of the ¹H NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. As a self-validating system, this protocol includes steps to confirm the identity of labile protons.

Materials and Instrumentation

-

Analyte: this compound

-

Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) and Deuterium oxide (D₂O)

-

NMR Tubes: 5 mm high-quality NMR tubes

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Initial Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The choice of DMSO-d₆ is crucial as its aprotic nature slows down the exchange rate of the -NH₂OH protons, allowing for their observation.[1]

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

Deuterium Exchange Experiment for Confirmation

To definitively identify the exchangeable protons of the hydroxylammonium group, a deuterium exchange experiment is performed.[3][4][5][6][7]

-

Acquire Initial Spectrum: Obtain the ¹H NMR spectrum in DMSO-d₆ as described above.

-

Add D₂O: Add 1-2 drops of D₂O to the NMR tube.

-

Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signal corresponding to the exchangeable protons (H-d) will significantly decrease in intensity or disappear entirely in the second spectrum due to the exchange of protons for deuterium.[8][9][10]

In-Depth Spectral Interpretation and Causality

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of each signal reveals the connectivity and electronic environment of the protons.

The Aromatic Region (H-a)

The five protons on the phenyl ring typically appear as a complex multiplet between δ 7.2 and 7.4 ppm. This complexity arises from small differences in their chemical environments and the presence of ortho, meta, and para coupling.

The Ethyl Bridge (-CH₂-CH₂-)

The two methylene groups of the phenethyl moiety (H-b and H-c) form a classic A₂B₂ spin system, which simplifies to two triplets due to their distinct chemical environments.

-

Benzylic Protons (H-b): The triplet at approximately δ 2.9-3.1 ppm corresponds to the protons adjacent to the phenyl ring. Their chemical shift is influenced by the ring current of the aromatic system.

-

Methylene Protons adjacent to Oxygen (H-c): The triplet at a more downfield position, around δ 4.1-4.3 ppm, is assigned to the protons bonded to the carbon adjacent to the oxygen atom. The strong deshielding effect of the electronegative oxygen atom is the primary reason for this downfield shift.

The coupling constant (J) for both triplets is expected to be around 7 Hz, which is a typical value for vicinal coupling in a freely rotating alkyl chain.

The Exchangeable Protons (H-d)

The three protons of the hydroxylammonium group (-NH₂OH) present the most variable signal in the spectrum.

-

In DMSO-d₆: These protons are expected to appear as a broad singlet at a significantly downfield chemical shift (e.g., ~11 ppm). The broadness is a result of rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[4][11] The downfield shift is due to the positive charge on the nitrogen atom and hydrogen bonding with the DMSO solvent.

-

Effect of D₂O Exchange: Upon addition of D₂O, these protons will exchange with deuterium, leading to the disappearance of this signal from the spectrum. This is a definitive diagnostic tool for identifying exchangeable protons.

Visualization of Workflow and Relationships

The following diagrams illustrate the key relationships in the ¹H NMR analysis of this compound.

Caption: Correlation of molecular structure to ¹H NMR signals.

Caption: Deuterium exchange experimental workflow.

Conclusion

The ¹H NMR analysis of this compound is a powerful tool for its structural characterization. A comprehensive understanding of the factors influencing chemical shifts and coupling constants, particularly the behavior of the exchangeable protons in different solvent environments, is essential for accurate interpretation. The methodologies and insights provided in this guide are designed to equip researchers with the expertise to confidently perform and interpret the ¹H NMR spectrum of this and related compounds, ensuring the scientific integrity of their work.

References

-

ResearchGate. O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of California, Los Angeles. NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. Hydrogen–deuterium exchange. Retrieved from [Link]

-

RSC Publishing. (2022, September 14). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

PubChem. N-benzylhydroxylamine hydrochloride. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Ethylbenzene(100-41-4) 1H NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]

- 5. Showing Compound 2-Phenylethanol (FDB012152) - FooDB [foodb.ca]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 8. hmdb.ca [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. process-nmr.com [process-nmr.com]

- 11. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5): Properties, Analysis, and Synthetic Utility

Foreword: Beyond the Datasheet

In the landscape of pharmaceutical development, chemical intermediates are the foundational pillars upon which novel therapeutics are built. O-Phenethylhydroxylamine hydrochloride (CAS 13571-04-5) is one such pillar—a versatile building block whose utility extends across various synthetic strategies.[1] This guide moves beyond simple specification sheets to provide researchers, scientists, and drug development professionals with a deeper, actionable understanding of this compound. We will explore not just the "what" of its properties but the "why" behind its characteristic behaviors and the "how" of its practical application and quality control. The purity and predictable reactivity of this intermediate are paramount, as they directly impact the quality, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).[1] This document is structured to serve as a comprehensive technical resource, blending established data with the practical insights required for successful laboratory and scale-up operations.

Core Molecular and Physical Characteristics

This compound is the salt form of 2-(aminooxy)ethylbenzene. The hydrochloride form enhances stability and simplifies handling compared to the free base, making it the preferred choice for storage and most synthetic applications.

Structural and Identification Parameters

| Parameter | Value | Source(s) |

| CAS Number | 13571-04-5 | [2] |

| Molecular Formula | C₈H₁₂ClNO | [2] |

| Molecular Weight | 173.64 g/mol | [2] |

| IUPAC Name | O-(2-phenylethyl)hydroxylamine;hydrochloride | [3] |

| Synonyms | 2-(Aminooxy)ethylbenzene hydrochloride | [2] |

| SMILES | C1=CC=C(C=C1)CCON.Cl | [4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for process development, from designing reaction conditions to planning purification and formulation strategies.

| Property | Value | Scientific Rationale & Implications | Source(s) |

| Appearance | White crystalline solid | The crystalline nature is indicative of a well-ordered solid lattice, which is crucial for consistent purity and handling. | [2] |

| Melting Point | 110–111 °C | This sharp, defined melting point is a key indicator of high purity. A broader range would suggest the presence of impurities that disrupt the crystal lattice. | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Related hydroxylamine hydrochlorides are highly soluble in water and other polar solvents. | The high polarity, conferred by the hydroxylammonium group, dictates its solubility profile. This is a primary consideration for selecting reaction solvents and recrystallization systems. Solubility in polar solvents like methanol facilitates its use in a wide range of reactions, while insolubility in non-polar solvents can be exploited for purification. | [4][5] |

| Storage | Store at room temperature, sealed in a dry, well-ventilated area away from direct sunlight and incompatible materials. | The compound is stable under recommended conditions. The hydrochloride salt form mitigates the potential oxidative instability of the free hydroxylamine group. Proper storage is essential to prevent degradation and maintain purity over time. | [2] |

Spectroscopic and Analytical Characterization: A Confirmation of Identity and Purity

Robust analytical characterization is the cornerstone of chemical quality control. For an intermediate like this compound, confirming both its structural identity and its purity is non-negotiable, as impurities can carry through to the final API.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural elucidation and a powerful technique for quantitative purity assessment (qNMR).[6]

-

¹H NMR (400 MHz, CD₃OD) δ (ppm):

-

7.21-7.28 (m, 5H, ArH): This multiplet corresponds to the five protons of the monosubstituted benzene ring. The integration value of 5 is a critical diagnostic feature.

-

4.25 (t, 2H, ArCH₂): A triplet corresponding to the methylene group adjacent to the oxygen atom. The triplet multiplicity arises from coupling to the adjacent methylene group.

-

2.98 (t, 2H, ArCH₂CH₂): A triplet for the benzylic methylene group, coupled to the methylene group at 4.25 ppm.[2]

-

The clear separation of these signals, particularly the aromatic and the two distinct aliphatic triplets, makes this compound ideally suited for purity analysis via qNMR against a certified internal standard.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For this compound, the spectrum would be characterized by:

-

~3200-2800 cm⁻¹ (broad): Stretching vibrations from the -NH₃⁺ group of the hydrochloride salt.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the ethyl chain.

-

~1600, ~1495, ~1450 cm⁻¹: Characteristic C=C stretching vibrations within the aromatic ring.

-

~1100 cm⁻¹: C-O stretching of the alkoxyamine group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. Under Electron Ionization (EI), the molecular ion peak [M]⁺ for the free base (C₈H₁₁NO) would be observed at m/z = 137.15. A prominent fragment at m/z = 91 corresponds to the tropylium cation [C₇H₇]⁺, a classic fragmentation pattern for compounds containing a benzyl group.

Synthesis and Purification: A Practical Workflow

The reliable synthesis and purification of this compound are crucial for its application in multi-step pharmaceutical manufacturing.

Synthetic Pathway Overview

A common and robust method for synthesizing O-alkylhydroxylamines involves a two-step sequence starting from the corresponding alcohol. This pathway is favored for its high yields and operational simplicity.[2]

Caption: Synthetic workflow for O-Phenethylhydroxylamine HCl.

-

Causality of Experimental Choices:

-

Mitsunobu Reaction: This reaction is chosen for its mild conditions and high efficiency in forming the C-O bond between the alcohol and N-hydroxyphthalimide, avoiding the harsh conditions that might be required for a simple Williamson ether synthesis with a less reactive halide.

-

Hydrazinolysis: The phthalimide group serves as an excellent protecting group for the hydroxylamine. Its removal with hydrazine is a clean and high-yielding reaction, forming a stable phthalhydrazide byproduct that can be easily filtered off.[2]

-

Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and ease of handling. Using anhydrous HCl in a non-protic solvent like diethyl ether ensures the precipitation of the anhydrous salt, which is often desirable for subsequent reactions that are sensitive to moisture.

-

Purification Protocol: Recrystallization

Recrystallization is the gold-standard technique for purifying crystalline solids. The choice of solvent is paramount and is based on the principle of high solubility at elevated temperatures and low solubility at cooler temperatures.[7]

Step-by-Step Protocol:

-

Solvent Selection: Based on the polarity of the molecule, a polar protic solvent system is appropriate. An ethanol/water or isopropanol/diethyl ether mixture is a common starting point for hydroxylamine salts.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.

-

Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a free-flowing, white crystalline solid with a sharp melting point.[7]

Quality Control: Analytical Methodologies

For use in drug development, a robust quality control (QC) protocol is essential to ensure lot-to-lot consistency and a purity of >95%, and often >99%.[8]

Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of pharmaceutical intermediates. Due to the presence of the phenyl group, this compound has a strong UV chromophore, making it well-suited for this technique.

Illustrative HPLC-UV Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the moderately non-polar phenethyl group.

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01M KH₂PO₄, pH adjusted to 2.3) is typically used. The acidic pH ensures the hydroxylamine is protonated, leading to sharp, symmetrical peaks.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[9]

-

Column Temperature: 40 °C to ensure reproducible retention times.[9]

-

Procedure: A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then analyzed, and purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Caption: HPLC-UV workflow for purity assessment.

Assay by Acid-Base Titration

For determining the absolute content (assay) of the hydrochloride salt, a simple acid-base titration can be employed. This self-validating system provides a direct measure of the molar quantity of the acidic proton of the hydrochloride.

Titration Protocol:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as a hydro-alcoholic medium (e.g., 70% neutral ethanol).[10]

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

The endpoint can be determined either potentiometrically (by monitoring the pH jump) or visually using an appropriate indicator like phenolphthalein.[10]

-

The assay is calculated based on the volume of titrant required to reach the equivalence point.

Applications in Drug Development: A Key Synthetic Precursor

This compound is a valuable intermediate due to the reactivity of the O-substituted hydroxylamine moiety. This functional group readily reacts with aldehydes and ketones to form stable oxime ethers, a linkage that is prevalent in many biologically active molecules. This reactivity makes it a key precursor in the synthesis of numerous APIs.[1] Its role is particularly notable in medicinal chemistry research for creating new drug candidates and in process development for scaling up the production of established therapeutics.[1]

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

By adhering to these guidelines, this compound can be handled safely and effectively in a research and development setting.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). O-Phenylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pud-Sari, V., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences. Retrieved from [Link]

-

NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105949153A - Synthesis method of tasimelteon.

-

Drugs of the Future. (2005). Lubiprostone. Retrieved from [Link]

- Google Patents. (n.d.). CN103787942A - Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate.

-

ChemSrc. (n.d.). Buy N-phenyl hydroxylamine hydrochloride. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]

- Google Patents. (n.d.). US20150005528A1 - Intermediates for the preparation of lubiprostone.

- Patsnap. (2019). Process for the preparation of Lubiprostone and intermediates thereof.

- Google Patents. (n.d.). EP2627647B1 - Processes for preparation of lubiprostone.

-

PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubChem. (n.d.). O-ethylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Bray, W. C., et al. (1920). THE VOLUMETRIC DETERMINATION OF HYDROXYLAMINE. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Retrieved from [Link]

-

Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Retrieved from [Link]

-

Kumar, T., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science. Retrieved from [Link]

-

PubChem. (n.d.). Tasimelteon. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). TITRIMETRIC ANALYSIS. Retrieved from [Link]

-

Basavaiah, K., & Nagegowda, P. (2004). Acid-base titrimetric assay of pheniramine maleate in pharmaceuticals in hydro-alcoholic medium. Scholars Research Library. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxylamine hydrochloride titration method for oxidized xanthan gum (XGox) sample with a measured aldehyde content of 61%. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride | C8H12ClNO | CID 122163936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomedgrid.com [biomedgrid.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

O-Phenethylhydroxylamine hydrochloride reaction kinetics

An In-Depth Technical Guide to the Reaction Kinetics of O-Phenethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactivity, governed by the hydroxylamine functional group, is of paramount importance for process optimization, yield maximization, and stability assessment. This guide provides a detailed exploration of the reaction kinetics of this compound, focusing on its primary reactivity profile in oximation reactions and its degradation kinetics. We delve into the fundamental principles influencing its reaction rates, provide field-proven experimental protocols for kinetic analysis, and offer guidance on data interpretation, empowering researchers to harness and control the reactivity of this versatile molecule.

Introduction: The Significance of this compound

This compound (CAS No. 13571-04-5) is a hydroxylamine derivative characterized by a phenethyl group attached to the oxygen atom. Supplied as a hydrochloride salt to enhance stability, its primary utility lies in its role as a precursor and building block in medicinal chemistry and process development.[1] The nucleophilic nitrogen atom is the center of its reactivity, most notably participating in condensation reactions with carbonyl compounds to form stable oxime ethers. A thorough understanding of its reaction kinetics is not merely academic; it is a prerequisite for developing robust, reproducible, and scalable synthetic processes in the pharmaceutical industry.

Pillar 1: Foundational Kinetic Principles

The rate of chemical reactions involving this compound is governed by fundamental principles of chemical kinetics. According to collision theory, reaction rates depend on the frequency, energy, and orientation of molecular collisions.[2] Several factors can be manipulated to control these parameters:

-

Reactant Concentration: Increasing the concentration of reactants leads to more frequent collisions, thereby increasing the reaction rate.[3]

-

Temperature: Higher temperatures increase the kinetic energy of molecules, resulting in a greater proportion of collisions having sufficient energy to overcome the activation energy (Ea) barrier.[4]

-

Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy, increasing the rate without being consumed in the reaction.[2] Many reactions of hydroxylamines are acid-catalyzed.

The quantitative relationship between these factors is described by the rate law, which for a hypothetical reaction A + B → C takes the form:

Rate = k[A]^m[B]^n

Here, k is the rate constant (which is temperature-dependent as described by the Arrhenius equation), and m and n are the reaction orders with respect to reactants A and B.[5] Determining these parameters is the primary goal of a kinetic study.

Pillar 2: Core Reaction Profile - Oximation Kinetics

The quintessential reaction of O-Phenethylhydroxylamine is its condensation with aldehydes and ketones to form oximes. This reaction is central to its application in drug synthesis and bioconjugation.

Mechanism of Oximation

The reaction proceeds via a nucleophilic addition-elimination mechanism. A critical insight is that the reaction is generally favored under weakly acidic conditions (pH ~4-5).[6] This is a direct consequence of the mechanism's dual requirements:

-

Activation of the Carbonyl: The carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This step is favored at low pH.

-

Availability of the Nucleophile: The attacking species is the free base form of O-Phenethylhydroxylamine, not its protonated hydrochloride salt. At very low pH, the hydroxylamine is fully protonated and non-nucleophilic.

Therefore, an optimal pH exists that balances these opposing requirements, ensuring sufficient carbonyl activation while maintaining a high enough concentration of the free hydroxylamine base to act as a potent nucleophile.[6][7]

Pillar 3: Stability & Decomposition Kinetics

Understanding the stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential degradants in pharmaceutical formulations.[8] Forced degradation studies are employed to intentionally degrade the molecule under harsh conditions to predict its long-term stability.[9][10]

Anticipated Degradation Pathways

-

Hydrolysis: While the ether linkage (C-O-N) is generally stable, extreme pH and high temperatures could potentially lead to cleavage, although this is less common than for esters.

-

Oxidation: The hydroxylamine moiety can be susceptible to oxidation, potentially forming nitroso or other related species. This pathway is a significant consideration, as even trace metal ions can catalyze such reactions.

-